molecular formula C16H17FN4O2 B2496843 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379993-78-7

2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2496843
CAS No.: 2379993-78-7
M. Wt: 316.336
InChI Key: CQRWAIOLASZNGO-UHFFFAOYSA-N
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Description

2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 3-fluoropyridine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the piperidine and pyrimidine rings can modulate the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-14-9-18-7-4-13(14)15(22)21-8-1-3-12(10-21)11-23-16-19-5-2-6-20-16/h2,4-7,9,12H,1,3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRWAIOLASZNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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